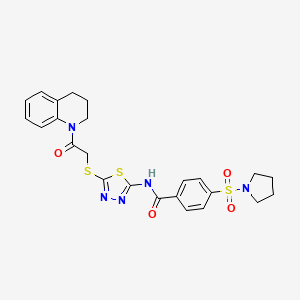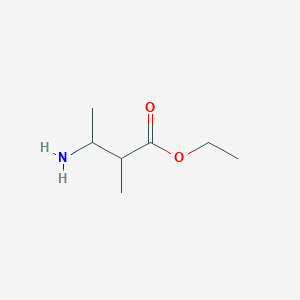![molecular formula C16H16N2S B2879205 2-[(2,4-二甲苯基)硫代]-1H-苯并咪唑 CAS No. 295361-85-2](/img/structure/B2879205.png)
2-[(2,4-二甲苯基)硫代]-1H-苯并咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” is a chemical compound . It is part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been discussed in several studies . In one study, the reaction of an obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a benzimidazole derivative . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” consists of a benzimidazole core with a 2,4-dimethylbenzylthio substituent . The molecular formula is C16H16N2S , and the molecular weight is 268.38 .
科学研究应用
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of substituent groups on the benzimidazole core structure can significantly influence bioactivity against various cancer cell lines . For instance, modifications at the 5(6)-position with methyl groups and the introduction of electron-donating groups have shown to increase anticancer activity . This suggests that “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” could potentially be explored as an anticancer agent, targeting specific cancer types based on its structural attributes.
Antimicrobial Properties
The benzimidazole nucleus has been associated with antimicrobial activity. Its structural resemblance to purine-like structures allows it to interact with biopolymers of the living system, which can be exploited to develop new antimicrobial agents . The specific derivative could be synthesized and tested against a range of microbial pathogens to determine its efficacy as an antimicrobial compound.
Antiparasitic Uses
Benzimidazoles are well-known for their antiparasitic effects. They have been used to treat a variety of parasitic infections, and their derivatives continue to be explored for new antiparasitic drugs . The thioether and dimethylbenzyl groups in “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” may offer unique interactions with parasitic enzymes or receptors, providing a new avenue for antiparasitic therapy.
Enzyme Inhibition
Many benzimidazole derivatives act as potent inhibitors of various enzymes. They can mimic the structure of enzyme substrates or bind to active sites, thereby inhibiting enzyme activity . “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” could be investigated for its potential to inhibit specific enzymes that are therapeutic targets in diseases such as diabetes, cardiovascular diseases, or neurological disorders.
Cardiovascular Applications
Benzimidazole compounds have been implicated in the treatment of cardiovascular diseases due to their ability to modulate biological pathways involved in heart function . Research into the specific effects of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” on cardiovascular tissues could lead to the development of new treatments for heart disease.
Neurological Disorders
The structural versatility of benzimidazole allows for the development of compounds that can cross the blood-brain barrier and act on central nervous system targets. Derivatives of benzimidazole have been explored for their potential in treating neurological disorders . The unique structure of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” might be tailored to interact with neurological pathways, offering new hope for patients with neurodegenerative diseases or mental health conditions.
属性
IUPAC Name |
2-[(2,4-dimethylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-13(12(2)9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUOQIVQWABJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

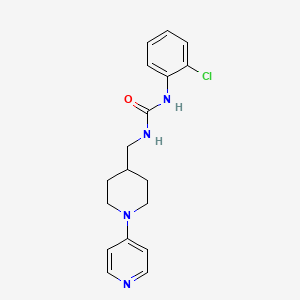
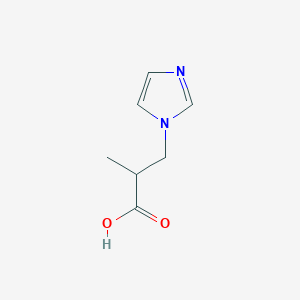
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)
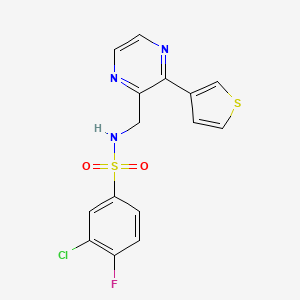
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2879126.png)
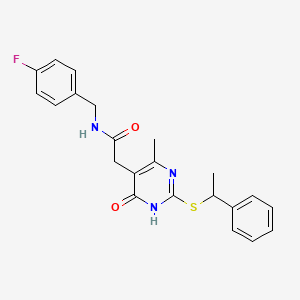
![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)
![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)

